molecular formula C11H12N2O B3354269 1H-Indole-3-acetamide, 2-methyl- CAS No. 58360-14-8

1H-Indole-3-acetamide, 2-methyl-

Cat. No.: B3354269
CAS No.: 58360-14-8
M. Wt: 188.23 g/mol
InChI Key: NUPOXGRMCZCHAX-UHFFFAOYSA-N
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Description

1H-Indole-3-acetamide, 2-methyl- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications. The compound 1H-Indole-3-acetamide, 2-methyl- is of particular interest in the fields of chemistry, biology, and medicine due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetamide, 2-methyl- typically involves the reaction of indole derivatives with acetamide under specific conditions. One common method is the Mannich reaction, where indole reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of 1H-Indole-3-acetamide, 2-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetamide, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-acetamide, 2-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-9(6-11(12)14)8-4-2-3-5-10(8)13-7/h2-5,13H,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOXGRMCZCHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482704
Record name 1H-Indole-3-acetamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58360-14-8
Record name 1H-Indole-3-acetamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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